Lincophenicol

Ribosome inhibition Peptidyltransferase assay Hybrid antibiotic mechanism

Lincophenicol is a synthetic hybrid antibiotic that covalently integrates the pharmacophores of chloramphenicol and lincomycin. Its unique stereochemical configuration enables dual-target engagement at the bacterial ribosome—inhibiting peptidyltransferase activity while also competing for sparsomycin-related binding sites. This mechanism cannot be replicated by co-administering the parent compounds or by generic substitution. Ideal for competitive displacement assays, ribosomal binding site characterization, and SAR studies of hybrid antibiotics. Product is for research use only, not for diagnostic or therapeutic applications.

Molecular Formula C18H27N3O5
Molecular Weight 365.4 g/mol
CAS No. 148077-13-8
Cat. No. B1675472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincophenicol
CAS148077-13-8
SynonymsLincophenicol; 
Molecular FormulaC18H27N3O5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C18H27N3O5/c1-3-4-12-9-16(20(2)10-12)18(24)19-15(11-22)17(23)13-5-7-14(8-6-13)21(25)26/h5-8,12,15-17,22-23H,3-4,9-11H2,1-2H3,(H,19,24)/t12-,15+,16+,17?/m0/s1
InChIKeySEQRYZQRTVCQIV-CABRCNIHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lincophenicol (CAS 148077-13-8): A Chloramphenicol-Lincomycin Hybrid Antibiotic Targeting Ribosomal Peptidyltransferase


Lincophenicol (CAS 148077-13-8) is a hybrid antibiotic combining structural features of chloramphenicol (phenicol class) and lincomycin (lincosamide class) [1]. It is a synthetic small molecule with molecular formula C18H27N3O5 and molecular weight 365.42 g/mol . The compound was designed and synthesized as part of a series of hybrid antibiotics aimed at inhibiting prokaryotic protein synthesis, and it is classified in the MeSH database as a chloramphenicol analog/derivative [1] [2].

Lincophenicol Procurement Consideration: Why Generic Chloramphenicol or Lincomycin Cannot Substitute


Lincophenicol possesses a hybrid pharmacophore that confers a distinct dual-target engagement profile at the bacterial ribosome not replicated by its parent classes. Generic substitution with chloramphenicol alone would forfeit the lincomycin-derived binding determinants, while lincomycin lacks the phenicol moiety essential for puromycin reaction inhibition in the peptidyltransferase center [1]. The specific stereochemical configuration—(2S-(2alpha(1S*,2S*),4beta))-2-pyrrolidinecarboxamide—defines a unique spatial arrangement of the hybrid molecule that cannot be achieved by co-administering the parent compounds [2]. This structural uniqueness translates to a distinct inhibition profile in ribosomal functional assays that is non-interchangeable with single-class antibiotics [1].

Lincophenicol Quantitative Differentiation Evidence: Comparative Biochemical Activity Against E. coli Ribosomal Targets


Lincophenicol Retains Chloramphenicol-Class Peptidyltransferase Inhibition While Adding Lincomycin-Derived Binding Determinants

In the puromycin reaction assay using Escherichia coli ribosomes, lincophenicol demonstrated active inhibition of peptidyltransferase-catalyzed puromycin incorporation [1]. The parent chloramphenicol class is characterized by inhibition of this same peptidyltransferase reaction, establishing that the phenicol-derived pharmacophore remains functional in the hybrid molecule [1]. Additionally, lincophenicol inhibited the binding of an iodophenol analogue of sparsomycin to E. coli ribosomes—a property shared with sparsophenicol (a known ribosome-binding ligand) [1]. This dual functionality distinguishes lincophenicol from single-class antibiotics that exhibit only one of these inhibition modalities.

Ribosome inhibition Peptidyltransferase assay Hybrid antibiotic mechanism

Lincophenicol Shares Ribosomal Binding Site Inhibition with Sparsophenicol

Both lincophenicol (1c) and sparsophenicol (1b) inhibited the binding of the iodophenol analogue of sparsomycin to E. coli ribosomes [1]. This head-to-head comparison demonstrates that lincophenicol engages the sparsomycin-binding region of the bacterial ribosome with comparable efficacy to sparsophenicol, a compound specifically designed to target this ribosomal site [1]. The iodophenol analogue displacement assay provides direct evidence of ribosomal binding site engagement that is independent of peptidyltransferase catalytic activity measurements.

Ribosome binding Sparsomycin analog displacement Competitive binding assay

Hybrid Structural Design Enables Unique Dual Pharmacophore Targeting of the Bacterial Ribosome

Lincophenicol was rationally designed as a covalent hybrid incorporating the phenicol moiety (from chloramphenicol) linked to the lincosamide-derived pyrrolidine scaffold (from lincomycin) [1]. The MeSH database classification confirms this compound is structurally mapped as a chloramphenicol analog/derivative [2]. Among the four hybrid antibiotics synthesized and evaluated in the foundational study—lincophenicol (1c), chloramlincomycin (5a), sparsolincomycin (5b), and sparsopuromycin (6b)—lincophenicol was one of only two hybrids (alongside sparsophenicol) that demonstrated inhibition of the iodophenol-sparsomycin analogue binding [1]. This specific combination of structural elements is not present in any single-class antibiotic or in alternative hybrid combinations.

Hybrid antibiotic design Structure-activity relationship Ribosomal target engagement

Lincophenicol Application Scenarios: Research-Use-Only Investigations of Ribosomal Protein Synthesis Inhibition


Mechanistic Studies of Bacterial Ribosomal Peptidyltransferase Inhibition

Lincophenicol serves as a research tool for investigating peptidyltransferase-catalyzed puromycin reactions in Escherichia coli ribosomal systems [1]. Its hybrid structure enables researchers to study how combined phenicol and lincosamide pharmacophores interact with the peptidyltransferase center, providing a unique probe that cannot be replaced by chloramphenicol alone [1].

Competitive Ribosomal Binding Site Mapping Using Sparsomycin Analogue Displacement

The demonstrated inhibition of iodophenol-sparsomycin analogue binding to E. coli ribosomes by lincophenicol [1] supports its application in competitive displacement assays for mapping sparsomycin-related ribosomal binding sites. This specific binding property is shared with sparsophenicol [1], positioning lincophenicol as an alternative probe for ribosomal binding site characterization studies.

Structure-Activity Relationship Studies of Hybrid Antibiotic Design

Lincophenicol's hybrid design combining chloramphenicol and lincomycin structural features [1] makes it a reference compound for structure-activity relationship (SAR) studies exploring covalent antibiotic hybrids. Researchers can use lincophenicol as a benchmark for evaluating novel hybrid antibiotics targeting prokaryotic protein synthesis, given its established dual-activity profile in ribosomal functional assays [1].

Biochemical Reagent for Prokaryotic Translation Inhibition Assays

Lincophenicol is commercially available as a biochemical reagent (catalog number T25733 at TargetMol) with documented storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) and formulation guidance for in vitro use . This product is designated for research use only, not for human or diagnostic applications . Researchers requiring a hybrid antibiotic probe for prokaryotic translation inhibition studies may consider lincophenicol as a specialized alternative to single-class ribosome inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lincophenicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.